N-(phenoxyacetyl)glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTAKEVMLYCYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306137 | |
| Record name | N-(phenoxyacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14231-45-9 | |
| Record name | 14231-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(phenoxyacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Amide Containing Compounds and N Acylglycine Derivatives
N-(phenoxyacetyl)glycine is structurally classified as an amide-containing compound and, more specifically, as an N-acylglycine derivative. The amide group, a cornerstone of organic chemistry and biochemistry, consists of a carbonyl group bonded to a nitrogen atom. This linkage is famously responsible for forming the stable peptide bonds that constitute the backbone of proteins.
The term "N-acylglycine" signifies that the nitrogen atom of a glycine (B1666218) molecule is chemically modified by an acyl group. nih.gov Glycine is the simplest amino acid, and in this compound, it is the phenoxyacetyl group that is attached to glycine's nitrogen. nih.gov This modification, where a phenoxy group (a phenyl ring linked to an oxygen atom) is part of the acylating agent, creates a molecule with distinct chemical properties compared to its parent glycine molecule. N-acylglycines are a broad class of molecules that are subjects of research for their roles as metabolites and their potential as bioactive agents. irjmets.comavantiresearch.com
Significance in Chemical and Biological Investigations
The scientific significance of N-(phenoxyacetyl)glycine and related N-acylglycine derivatives lies in their diverse biological activities and their utility as tools in medicinal chemistry. irjmets.comarkat-usa.org Researchers investigate these compounds for a wide range of potential applications, including their roles as anti-inflammatory agents and their interactions with various enzyme systems. irjmets.com For instance, the broader class of N-acyl amino acids has been studied for functions in energy homeostasis and for exhibiting antiproliferative effects. mdpi.com
The synthesis of this compound and its analogs is a key area of chemical investigation. nahrainuniv.edu.iq By creating libraries of related compounds, researchers can perform structure-activity relationship (SAR) studies. nih.govmdpi.commdpi.com These studies systematically explore how altering the chemical structure affects biological activity, providing valuable insights for designing molecules with specific, desired functions. For example, SAR studies on phenoxyacetyl amides have been crucial in developing highly potent agonists for the TRPM8 receptor, which is involved in cooling sensations. researchgate.net
In biological systems, N-acylglycines are recognized as metabolites. sigmaaldrich.com They are formed when glycine (B1666218) conjugates with various acyl-CoA species, a process involved in the detoxification of certain metabolites. acs.orgresearchgate.net The study of urinary acylglycines, for instance, is important for diagnosing certain inherited metabolic disorders. avantiresearch.com The specific structure of this compound, with its aromatic phenoxy ring, makes it a candidate for interacting with biological targets through various molecular forces, influencing cellular processes.
Overview of Current Research Landscape and Gaps
Established Synthetic Routes for this compound
Traditional methods for the synthesis of this compound are well-documented, providing reliable and understood pathways to the target molecule.
The most direct and common method for preparing this compound is through the acylation of glycine with phenoxyacetyl chloride. This reaction typically follows the principles of the Schotten-Baumann reaction, where the amine group of glycine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is generally performed in an aqueous basic solution, such as sodium hydroxide, which serves to dissolve the glycine and neutralize the hydrochloric acid byproduct formed during the reaction. nih.govgoogle.com
An alternative approach is the direct acylation method, which can be conducted in a suitable anhydrous solvent by refluxing the amino acid with the acid chloride. acs.org In this method, the product's solubility in the organic solvent drives the reaction forward, while the unreacted amino acid remains largely insoluble. acs.org For instance, one specific synthesis involves reacting phenoxyacetyl chloride with glycine in a process that results in phenoxy-acetylamino acetic acid, another name for this compound. sphinxsai.com
| Method | Reagents | Solvent/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Glycine, Phenoxyacetyl Chloride, Sodium Hydroxide | Aqueous solution | Base neutralizes HCl byproduct. | nih.gov |
| Direct Acylation | Amino Acid, Acid Chloride | Anhydrous refluxing solvent (e.g., ethyl acetate) | Reaction driven by product solubility; no added base. | acs.org |
| From Phenoxyacetic Acid | Phenoxyacetic Acid, Thionyl Chloride, Glycine | Benzene (B151609) (for acid chloride formation), then addition of glycine. | Two-step process involving in-situ or isolated acid chloride. | sphinxsai.com |
Multistep synthesis involves a sequence of chemical reactions to create a target compound. vapourtec.com The preparation of this compound can be viewed as a component of such a sequence, particularly when starting from more fundamental precursors. A common multistep approach involves first the synthesis of phenoxyacetyl chloride, followed by its reaction with glycine. sphinxsai.com
This two-step pathway is outlined as:
Synthesis of Phenoxyacetyl Chloride : Phenoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride, often in an inert solvent like benzene, to convert the carboxylic acid into the more reactive acyl chloride. sphinxsai.com
Acylation of Glycine : The phenoxyacetyl chloride produced in the first step is then reacted with glycine to yield this compound. sphinxsai.com
This approach is fundamental in organic synthesis, allowing for the controlled construction of molecules from simpler, readily available starting materials. rsc.org Such multistep syntheses are common for producing various phenoxyacetyl derivatives of amines and amino acids. nih.gov
This compound is a key intermediate in the synthesis of oxazolones, also known as azlactones. researchgate.netbiointerfaceresearch.com The most classic method for this transformation is the Erlenmeyer-Plöchl reaction. In this reaction, an N-acylglycine, such as this compound, is condensed with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a weak base like sodium acetate (B1210297). sphinxsai.combiointerfaceresearch.com
The reaction proceeds via cyclization and dehydration of the this compound to form a 2-phenoxymethyl-5(4H)-oxazolone intermediate. This intermediate then undergoes a Perkin-type condensation with an aldehyde at the C-4 position to yield a 4-arylidene-2-phenoxymethyl-5(4H)-oxazolone. sphinxsai.combiointerfaceresearch.com This method is a cornerstone for creating a diverse range of substituted oxazolones, which are valuable synthons for synthesizing amino acids and other heterocyclic compounds. researchgate.net
Exploration of Novel Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly synthetic methods.
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green chemistry technique. bohrium.comd-nb.info This solvent-free approach offers advantages such as high efficiency, simple work-up, and reduced waste. bohrium.comrsc.org
The synthesis of oxazolones from phenoxyacetyl glycine precursors has been successfully adapted to mechanochemical conditions. In a typical procedure, equimolar amounts of glycine, phenoxyacetyl chloride, an aromatic aldehyde, and fused sodium acetate are ground together in a mortar and pestle, often with a few drops of acetic anhydride. researchgate.net This one-pot, multicomponent reaction proceeds efficiently at room temperature to afford the desired 4-arylidene-2-phenoxymethyl-oxazol-5(4H)-one. d-nb.inforesearchgate.net This method combines the synthesis of the N-acyl glycine precursor and its subsequent condensation into a single, solvent-free operation. rsc.org
| Parameter | Conventional Method (Erlenmeyer-Plöchl) | Mechanochemical Method | Reference |
|---|---|---|---|
| Solvent | Requires solvents (e.g., benzene, ethanol) and acetic anhydride as bulk reagent. | Solvent-free or minimal use of liquid (few drops of acetic anhydride). | sphinxsai.combohrium.com |
| Energy Input | Often requires heating/reflux for extended periods. | Mechanical grinding at room temperature. | sphinxsai.comd-nb.info |
| Reaction Time | Can take several hours. | Typically completed in minutes (e.g., 15-30 min). | researchgate.net |
| Work-up | Involves cooling, precipitation, filtration, and recrystallization from solvents. | Simple washing with water and recrystallization. | sphinxsai.combohrium.com |
| Efficiency | Yields can be variable. | Often provides high yields and high "yield economy". | bohrium.comd-nb.info |
While this compound itself is achiral, the development of asymmetric methods for synthesizing chiral glycine derivatives is a major area of modern organic chemistry. renyi.hu These strategies are crucial for preparing optically active α-amino acids, which are vital building blocks for pharmaceuticals and biologically active molecules. researchgate.net Several powerful approaches have been developed.
Catalytic Asymmetric Hydrogenation : This method involves the hydrogenation of prochiral N-aryl imino esters using chiral transition metal catalysts, such as those based on Iridium or Nickel, to produce chiral α-aryl glycines with high yields and enantioselectivities. researchgate.net
Phase-Transfer Catalysis : The asymmetric alkylation of glycine ester imines can be achieved under phase-transfer catalysis (PTC) conditions using chiral catalysts. This allows for the synthesis of mono- and dialkylated α-amino acids. researchgate.netrsc.org
Chiral Auxiliaries : A glycine equivalent can be attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction, such as alkylation. The auxiliary is removed afterward to yield the chiral amino acid derivative. The Schöllkopf bislactim ether method is a classic example of this approach. renyi.hu
Catalytic Enantioselective Aldol (B89426) Reactions : Chiral zirconium catalysts can mediate highly enantio- and diastereoselective aldol reactions between glycine-derived silicon enolates and aldehydes, providing an efficient route to chiral anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of α-imino esters using a chiral metal catalyst (e.g., Ir, Ni). | Synthesis of optically active α-aryl glycines. | researchgate.net |
| Phase-Transfer Catalysis | Asymmetric alkylation of glycine imine derivatives using a chiral phase-transfer catalyst. | Synthesis of cyclic amino acids and alkaloid precursors. | researchgate.netrsc.org |
| Chiral Auxiliaries (e.g., Schöllkopf Method) | A chiral template (auxiliary) is used to control stereoselective alkylation of a glycine enolate equivalent. | Asymmetric synthesis of various α-amino acids, including arylserine derivatives. | renyi.hu |
| Asymmetric Aldol Reactions | A chiral Lewis acid catalyst directs the aldol reaction of a glycine enolate with an aldehyde. | Synthesis of anti-β-hydroxy-α-amino acid derivatives. | organic-chemistry.org |
Investigation of Reaction Mechanisms and Kinetics
The reactivity of this compound and its analogs is governed by the interplay of its constituent functional groups. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic pathways.
The photoreduction of molecules often involves the transfer of an electron from a donor molecule upon photoexcitation. N-acylglycine derivatives, including this compound, can act as electron donors in such reactions. The mechanism typically proceeds through a photo-induced single electron transfer (SET) from the glycine derivative to an excited-state photosensitizer. This generates a radical cation on the glycine derivative, which can then undergo further reactions, such as proton transfer or decarboxylation.
The selective reactivity of glycine derivatives in these photoreduction processes is attributed to the relative stability of the intermediate radicals formed by hydrogen atom transfer. Radicals generated from the hydrogen abstraction of N-acylglycine derivatives can adopt planar conformations, which are stabilized by the delocalization of the unpaired electron, a conformation that is less favorable in derivatives of other amino acids due to nonbonding interactions. researchgate.net
For instance, in the photoreduction of certain dyes, N-phenylglycine derivatives have been shown to be effective reducing agents. The reaction is initiated by the photo-excitation of the dye, which then abstracts an electron from the N-phenylglycine. The resulting N-phenylglycine radical cation can then lead to the reduction of the dye. The efficiency of this process can be influenced by substituents on the phenyl ring, which can alter the electron-donating ability of the molecule.
The isomerization of diazo compounds is a well-documented phenomenon that can lead to the formation of various heterocyclic structures. A notable example is the isomerization of N-(2-diazo-3-oxo-3-phenylpropanoyl)glycine ethyl ester, a compound structurally related to this compound derivatives.
Initial synthesis involving the reaction of benzoyl bromide with N-(diazoacetyl)glycine ethyl ester yields the expected N-(2-diazo-3-oxo-3-phenylpropanoyl)glycine ethyl ester as a yellow oil. cdnsciencepub.com However, during purification by chromatography or upon attempted crystallization, this compound undergoes a spontaneous isomerization to a colorless crystalline product. cdnsciencepub.com Spectroscopic and analytical data have led to the assignment of a 1,2,3-triazole structure for the isomerized product. cdnsciencepub.com This transformation is proposed to occur through a spontaneous reverse Dimroth rearrangement. cdnsciencepub.com
This isomerization highlights the potential for intramolecular cyclization reactions in appropriately functionalized glycine derivatives, a key consideration in their synthesis and handling.
Derivatization and Structural Modification of this compound
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.
A common derivatization strategy involves the conversion of the carboxylic acid moiety of this compound into an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it into an acyl chloride, and then reacting it with a suitable amine.
For instance, phenoxyacetyl chlorides can be reacted with a variety of amines in a biphasic environment to yield the corresponding phenoxyacetyl amides. nih.gov This method is versatile and allows for the introduction of a wide range of substituents on the amide nitrogen.
A general procedure for the synthesis of N-[2-diazo-3-oxo-4-(phenoxy)butanoyl]glycine ethyl ester derivatives involves the reaction of phenoxyacetyl chlorides with an excess of N-(diazoacetyl)glycine ethyl ester (DGEE). cdnsciencepub.com This reaction has been shown to produce yields ranging from 35% to 59%. cdnsciencepub.com
Table 1: Synthesis of N-[2-diazo-3-oxo-4-(phenoxy)butanoyl]glycine ethyl ester derivatives
| Phenoxyacetyl Chloride Derivative | Yield (%) |
| Phenoxyacetyl chloride | 31 cdnsciencepub.com |
| p-Fluorophenoxyacetyl chloride | 35-59 cdnsciencepub.com |
| o-Methoxyphenoxyacetyl chloride | 35-59 cdnsciencepub.com |
| 2,4-Dichlorophenoxyacetyl chloride | 35-59 cdnsciencepub.com |
To further expand the chemical diversity of this compound derivatives, a variety of amide components, including aminoalkanols and modified amino acids, can be incorporated. The synthesis of these derivatives often follows the general amidation procedures mentioned previously.
A series of phenoxyacetamides have been synthesized by reacting phenoxyacetyl chlorides with various amines, including aminoalkanols and amino acid methyl ester hydrochlorides. nih.gov For derivatives containing amino acid moieties, the resulting esters can be subsequently hydrolyzed to the corresponding carboxylic acids or subjected to aminolysis to generate further amide derivatives. nih.gov This modular approach allows for the systematic modification of the amide portion of the molecule, enabling the exploration of structure-activity relationships. For example, a series of 17 new phenoxyacetamides were prepared, incorporating moieties such as aminoalkanols and both unmodified and modified amino acids. nih.govnih.gov
The design and synthesis of N-(4-substituted phenyl)glycine derivatives have been a significant area of research, particularly in the development of new therapeutic agents. nih.gov The strategy often involves utilizing a bifunctional starting material, such as 4-aminoacetophenone, where the amino group is converted into a glycine derivative and the para-substituent (e.g., an acetyl group) serves as a point for further modification. nih.gov
The synthesis of these derivatives typically begins with the conversion of the starting N-(4-acetylphenyl)glycine into key intermediates. nih.gov These intermediates can then be derivatized or cyclized to produce a variety of heterocyclic target compounds. nih.gov This approach has been successfully employed to create libraries of compounds for screening for biological activities, such as anti-inflammatory properties. nih.gov The results from these screenings can then inform the design of next-generation compounds with improved efficacy. For instance, a series of N-(4-substituted phenyl)glycine derivatives were synthesized and evaluated as potential anti-inflammatory agents, with some compounds showing significant inhibition of edema in preclinical models. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific data on the chemical environment of each atom, allowing for a comprehensive structural map.
Proton NMR (¹H NMR) Analysis of Related Glycine Derivatives
The analysis of ¹H NMR spectra is fundamental for identifying the protons within a molecule. In glycine derivatives, the chemical shifts are influenced by the surrounding electron-withdrawing or electron-donating groups. For instance, in a study of glycine and its di- and tripeptides, the methylene (B1212753) protons (CH₂) of the glycine unit show distinct signals. acs.org The protons of the -NH₃⁺ group in α-glycine appear at approximately 8.5 ppm, while the two inequivalent methylene protons are observed at 4.3 and 3.3 ppm. nsf.gov
In a related compound, phenylacetylglycine, the protons of the phenyl group typically appear in the aromatic region (around 7.34-7.42 ppm), while the methylene protons of the glycine and phenylacetyl moieties show distinct signals at approximately 3.67-3.75 ppm. nih.gov For this compound, one would expect a similar pattern: signals from the phenoxy group's aromatic protons, a singlet for the ether-linked methylene (O-CH₂) protons, and signals corresponding to the glycine's methylene (N-CH₂) and amide (N-H) protons.
Table 1: Representative ¹H NMR Chemical Shifts for Glycine and Related Derivatives
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| α-Glycine | -NH₃⁺ | ~8.5 | Solid-State | nsf.gov |
| α-Glycine | -CH₂- | 4.3 and 3.3 | Solid-State | nsf.gov |
| Phenylacetylglycine | Aromatic C-H | 7.34 - 7.42 | Water (pH 7.0) | nih.gov |
| Phenylacetylglycine | Glycine -CH₂- | 3.75 | Water (pH 7.0) | nih.gov |
| Phenylacetylglycine | Phenylacetyl -CH₂- | 3.67 | Water (pH 7.0) | nih.gov |
| Phenoxy Acetamide (B32628) Derivative (Compound II) | -OCH₂- | 4.69 (s) | DMSO | mdpi.com |
| Phenoxy Acetamide Derivative (Compound II) | -NCH₂- | 3.75 (d) | DMSO | mdpi.com |
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Studies on acylglycines and phenoxyacetic acid derivatives provide a basis for interpreting the spectrum of this compound. mdpi.comresearchgate.net
For phenoxyacetic acid, the carboxyl carbon (C=O) resonates at a distinct downfield shift, while the carbons of the aromatic ring appear in the 115-160 ppm range. mdpi.comnih.gov In glycine, the carboxyl carbon is typically found around 174-176 ppm, and the α-carbon is around 42 ppm. hmdb.canih.gov When these moieties are combined in this compound, the resulting spectrum is a composite of these features, with slight shifts due to the formation of the amide bond. For example, in a phenoxy acetamide derivative, the two carbonyl carbons were observed at 166.2 and 168.2 ppm, the ether-linked carbon (OCH₂) at 67.7 ppm, and the amide-linked carbon (NCH₂) at 41.0 ppm. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for Related Structures
| Compound/Fragment | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| α-Glycine | Carboxyl (C=O) | 176.45 | nsf.gov |
| γ-Glycine | Carboxyl (C=O) | 174.60 | nih.gov |
| Phenylacetylglycine | Carboxyl (C=O) | 179.26 | nih.gov |
| Phenylacetylglycine | Amide (C=O) | 177.19 | nih.gov |
| Phenoxy Acetamide Derivative | Carbonyls (2x C=O) | 166.2, 168.2 | mdpi.com |
| Phenoxy Acetamide Derivative | -OCH₂- | 67.7 | mdpi.com |
| Phenoxy Acetamide Derivative | -NCH₂- | 41.0 | mdpi.com |
Differentiation from Related Metabolites via NMR
NMR spectroscopy is a powerful tool for distinguishing between structurally similar metabolites in complex mixtures, such as biofluids. nih.govpsu.edu this compound can be differentiated from its precursors, phenoxyacetic acid and glycine, by the unique set of signals in both ¹H and ¹³C NMR spectra.
The presence of the amide bond in this compound creates characteristic signals for the adjacent methylene groups (O-CH₂-C=O and N-CH₂-COOH) that are absent in the individual precursor spectra. Specifically, the ¹H NMR spectrum of this compound would show two distinct methylene signals, whereas glycine shows one and phenoxyacetic acid shows one. Furthermore, the chemical shifts of the glycine moiety's protons and carbons would be altered upon acylation. This ability to resolve unique signals for different metabolites allows for the qualitative and quantitative analysis of acylglycines in biological samples. researchgate.netbibliotekanauki.pl
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
Identification of Characteristic Functional Group Vibrations
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. cdnsciencepub.com These include the amide, carboxylic acid, ether, and aromatic ring moieties.
Amide Group: Secondary amides show a characteristic N-H stretching vibration between 3500-3100 cm⁻¹. copbela.org The amide I band (primarily C=O stretching) is strong and appears around 1700-1640 cm⁻¹. copbela.orgutdallas.edu
Carboxylic Acid Group: This group is identified by a very broad O-H stretching band from 3300-2500 cm⁻¹, which is a result of hydrogen bonding. copbela.org The C=O stretching vibration of the carboxyl group appears as a strong band around 1710 cm⁻¹. utdallas.eduspecac.com
Ether and Aromatic Groups: The C-O-C stretching of the aromatic ether is typically found in the 1300-1000 cm⁻¹ region. copbela.org Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. specac.com
The infrared spectra of phenoxyacetic acid, a precursor, show characteristic C=O stretching bands around 1700-1736 cm⁻¹. mdpi.com The combination of these distinct vibrational bands in a single spectrum provides a unique fingerprint for this compound.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | copbela.orgspecac.com |
| Amide | N-H stretch | 3100 - 3500 | Medium, Broad | utdallas.edu |
| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp | utdallas.eduspecac.com |
| Amide | C=O stretch (Amide I) | 1640 - 1700 | Strong | copbela.orglibretexts.org |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak | specac.com |
| Aromatic Ether | C-O stretch | 1000 - 1300 | Strong | copbela.org |
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula and can be used in metabolic studies to detect its presence in biological samples. The related compound, phenylacetylglycine, has a molecular weight of 193.20 g/mol , and its mass spectrum shows characteristic fragmentation that helps in its identification. nih.gov Similarly, this compound would yield a distinct molecular ion peak corresponding to its own molecular weight, and its fragmentation pattern would be indicative of its structure, likely showing fragments corresponding to the loss of the glycine moiety or the phenoxyacetyl group.
Molecular Weight Determination and Fragmentation Analysis
The molecular formula for this compound is C₁₀H₁₁NO₄, corresponding to a monoisotopic mass of 209.0688 Da and an average molecular weight of approximately 209.2 g/mol . google.com Mass spectrometry is the definitive technique for confirming this molecular weight.
Under collision-induced dissociation (CID), the molecule is expected to fragment into several key ions. The most prominent fragmentation pathways would likely involve:
Cleavage of the amide bond: This would result in a b-type ion corresponding to the phenoxyacetyl group (C₈H₇O₂)⁺ at m/z 135.04, and a y-type ion corresponding to the protonated glycine moiety at m/z 76.04.
Loss of water (-18 Da) from the carboxylic acid group.
Loss of CO₂ (-44 Da) from the carboxylic acid group.
Fragmentation of the phenoxyacetyl side chain: This can include the loss of the phenoxy group (C₆H₅O•) or cleavage at the ether linkage.
This predictable fragmentation is crucial for the structural confirmation of this compound in complex mixtures and for metabolic studies. googleapis.com
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | [C₁₀H₁₂NO₄]⁺ | 210.0761 | Parent Ion |
| b-type ion | [C₈H₇O₂]⁺ | 135.0441 | Amide bond cleavage |
| y-type ion | [C₂H₆NO₂]⁺ | 76.0393 | Amide bond cleavage |
| [M+H-H₂O]⁺ | [C₁₀H₁₀NO₃]⁺ | 192.0655 | Loss of water |
| Phenol ion | [C₆H₆O]⁺ | 94.0419 | Cleavage of ether bond |
Collision Cross Section (CCS) Measurements
Ion mobility spectrometry-mass spectrometry (IMS-MS) provides information on the three-dimensional shape of an ion in the gas phase, quantified as a rotationally averaged collision cross section (CCS) value. researchgate.net This parameter is highly specific to the molecule's size, shape, and charge distribution, making it a valuable identifier in complex analytical workflows. researchgate.net
While a specific, experimentally determined CCS value for this compound is not available in public databases, a value can be estimated from its close structural analog, Phenylacetylglycine (which lacks the ether oxygen). The experimental drift tube (DT) CCS value for the [M-H]⁻ ion of Phenylacetylglycine has been reported as 147.23 Ų.
Given the high structural similarity, the CCS value for this compound is expected to be very close to this value. The addition of the ether oxygen atom in the phenoxyacetyl group would slightly increase the molecule's volume and may alter its charge distribution, likely resulting in a marginally larger CCS value. The predictive power of CCS values is such that even small structural changes, like the difference between isomers, can often be resolved.
Table 2: Collision Cross Section Data for Related N-Acyl Glycine Compounds
| Compound | Adduct | CCS Value (Ų) | CCS Type | Method | Source |
| Phenylacetylglycine | [M-H]⁻ | 147.23 | DT | Single field calibrated | CCSbase |
| This compound | [M-H]⁻ | ~148-152 (Estimated) | - | - | - |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone for the separation and purity assessment of pharmaceutical compounds and related substances. For this compound and its derivatives, various chromatographic methods are applicable.
General Chromatographic Procedures for Related Derivatives
The analysis of N-acyl glycines, a class to which this compound belongs, is well-established. Gas-liquid chromatography (GLC) has been successfully used for the identification of these compounds, typically after conversion to more volatile trimethylsilyl (B98337) derivatives. This derivatization step is necessary to reduce the polarity of the carboxylic acid and amide groups, allowing for successful elution from the gas chromatography column.
Reversed-phase liquid chromatography (RP-LC) is another powerful technique, often coupled with mass spectrometry (LC-MS). This approach separates compounds based on their hydrophobicity. For N-acyl glycines, the elution order generally follows trends related to the length and nature of the acyl chain. Both normal-phase and reversed-phase systems can be employed, with RP-LC on C18 or C8 columns being the most common for analytical purposes due to its compatibility with aqueous mobile phases and robust performance.
High-Performance Liquid Chromatography (HPLC) for Assay Determination
For the specific quantitative assay of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The presence of the phenoxy group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254-270 nm, which is characteristic of the benzene ring. This removes the need for the derivatization often required for simple amino acids like glycine.
A typical HPLC method for assay determination would involve a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) and a gradient elution mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the percentage of the organic modifier is increased over time, would ensure the efficient elution of this compound while separating it from more polar or less polar impurities. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Table 3: Representative HPLC Parameters for Assay of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
X-ray Diffraction Studies for Solid-State Structures
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is critical for understanding a compound's physical properties, including solubility, stability, and bioavailability.
As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related structures, such as the various polymorphs of glycine, provides insight into the likely solid-state characteristics of this compound.
An X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would elucidate the intermolecular hydrogen bonding network. It is expected that the carboxylic acid and amide groups would participate in extensive hydrogen bonding, forming dimers or extended chains that define the crystal packing. For example, studies on different crystalline forms (polymorphs) of glycine (α-glycine, β-glycine, and γ-glycine) show they possess distinct crystal structures and hydrogen-bonding patterns, which in turn affects their physical properties. A future crystallographic analysis of this compound would similarly be essential for identifying and controlling its potential polymorphic forms.
Table 4: Illustrative Crystal Data for Related Amino Acid Structures
| Compound | Crystal System | Space Group | Key Structural Features | Source |
| α-Glycine | Monoclinic | P2₁/n | Centrosymmetric dimers linked by N-H···O bonds | |
| γ-Glycine | Hexagonal | P3₁ | Helical chains formed by N-H···O hydrogen bonds | |
| N-(Phosphonomethyl)glycine | Monoclinic | P2₁/c | Zwitterionic form with extensive hydrogen bonding network |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energetic properties of molecules. These methods provide fundamental data on geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Energetics and Geometrical Parameters
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is effective for calculating key parameters that describe the energetics and geometry of a compound. For N-acyl glycine (B1666218) derivatives, DFT calculations, often using hybrid functions like B3LYP, can determine optimized geometries, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap, which relates to the molecule's stability and biological activity. nih.gov
While specific DFT studies detailing the energetics and precise geometrical parameters for N-(phenoxyacetyl)glycine are not prominently available, the methodology is standard for this class of molecules. nih.gov Such studies typically yield data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The calculations also provide energetic descriptors that are crucial for understanding the molecule's reactivity. jchemlett.com
| Calculated Parameter | Typical Significance |
|---|---|
| Total Energy | Indicates the overall stability of the molecular conformation. |
| HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Optimized Geometrical Parameters (Bond Lengths, Angles) | Defines the most stable 3D structure of the molecule. |
Computational Models for Molecular Configuration and Resonance Stabilization
Computational models are essential for visualizing and understanding the preferred spatial arrangement of atoms in a molecule and the electronic effects that stabilize it. For this compound, a key structural feature is the amide bond (-CO-NH-). This bond exhibits significant resonance stabilization due to the delocalization of the lone pair of electrons from the nitrogen atom across the carbonyl group.
This resonance imparts a partial double-bond character to the C-N bond, restricting rotation and contributing to the planarity of the amide group. Computational models can quantify the degree of this planarity and the energy barrier to rotation around the amide bond. While specific computational models for the resonance stabilization of this compound are not detailed in available literature, the principles are well-established for peptides and N-acyl amino acids. ebi.ac.uk These models confirm that the resonance effect is a dominant factor in determining the conformational preferences of the molecule's backbone.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide detailed information on conformational dynamics and how molecules behave in a biological environment, such as in aqueous solution. nih.govresearchgate.net
Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological targets and mechanisms of action.
Prediction of Interactions with Receptor Ligand-Binding Domains
The class of N-acyl amino acids, to which this compound belongs, is known to interact with various biological targets, including enzymes and receptors. mdpi.com For instance, different N-acyl glycines have been studied for their interaction with targets like the glycine transporter 2 (GlyT2) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov
Docking studies predict how a ligand fits into the binding site of a receptor and the types of non-covalent interactions that stabilize the complex. These interactions are critical for binding affinity and specificity. Although specific docking studies for this compound were not found, such an analysis would typically identify key interactions between the ligand's functional groups (e.g., the carboxylate, amide, and phenoxy groups) and amino acid residues in the receptor's binding pocket.
| Type of Interaction | Potential Functional Groups Involved in this compound |
|---|---|
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Carboxyl O-H (donor), Carboxyl C=O (acceptor), Ether oxygen (acceptor) |
| Hydrophobic Interactions | Phenyl ring of the phenoxy group |
| Van der Waals Forces | All atoms in the molecule contribute to these general attractive/repulsive forces. |
| Ionic Interactions (Salt Bridges) | The deprotonated carboxylate group (-COO⁻) can interact with positively charged amino acid residues (e.g., Lysine, Arginine). |
| Pi-Stacking | The aromatic phenyl ring can interact with aromatic residues in the receptor (e.g., Phenylalanine, Tyrosine, Tryptophan). |
Computational Screening for Biological Activity
Computational, or in-silico, screening utilizes computer-based methods to predict the interaction of a molecule with a biological target, such as a protein or enzyme. This approach can suggest potential therapeutic applications for a compound before it is tested in a laboratory setting. These methods often involve molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.
Despite the application of these techniques to a wide array of glycine derivatives, specific and detailed computational screening data for this compound remains elusive in the reviewed literature. General chemical supplier information suggests that the presence of a phenoxy group in the molecule may confer certain biological activities, a hypothesis that would typically be explored through computational screening. cymitquimica.com However, the results of such specific screenings, including predicted binding affinities, target interactions, or potential therapeutic indications for this compound, are not detailed in the available scientific record.
Further research and publication in the field of computational chemistry and molecular modeling are required to elucidate the specific biological activity profile of this compound. Without dedicated in-silico studies, any discussion of its potential biological targets and efficacy remains speculative.
Due to the absence of specific research data, no data tables on the computational screening of this compound for biological activity can be provided at this time.
Enzymatic Pathways and Metabolic Interconnections
The metabolism of this compound is intricately linked to several key enzymatic pathways that govern the fate of glycine and related acyl-CoA compounds within the cell. These pathways are crucial for both the synthesis and degradation of N-acylglycines and play a significant role in cellular homeostasis.
Glycine N-acyltransferase (GLYAT), designated by the Enzyme Commission number EC 2.3.1.13, is a pivotal enzyme in the formation of N-acylglycines. wikipedia.orgmimedb.org This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule to the amino group of glycine, resulting in the formation of an N-acylglycine and coenzyme A (CoASH). wikipedia.orguniroma1.it This reaction is a critical step in the glycine conjugation pathway, which serves to detoxify various endogenous and xenobiotic carboxylic acids by converting them into more water-soluble and excretable forms. uniroma1.it
The general reaction catalyzed by GLYAT is as follows:
Acyl-CoA + Glycine ⇌ N-Acylglycine + CoA
GLYAT exhibits specificity for glycine as the amino acid substrate but can accept a range of aliphatic and aromatic acyl-CoAs as donors. qmul.ac.ukexpasy.org However, it does not utilize phenylacetyl-CoA or (indol-3-yl)acetyl-CoA as substrates. qmul.ac.ukexpasy.org The enzyme is located in the mitochondria, a site of active acyl-CoA metabolism. uniroma1.itnih.gov This localization underscores its role in maintaining the balance of free CoASH, which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid β-oxidation. uniroma1.it
The glycine conjugation pathway, involving GLYAT, consists of two main steps. First, a carboxylic acid is activated to its corresponding acyl-CoA thioester by an acyl-CoA ligase, a reaction that requires ATP. Subsequently, GLYAT catalyzes the conjugation of the acyl-CoA with glycine. uniroma1.it
Table 1: Key Characteristics of Glycine N-Acyltransferase (EC 2.3.1.13)
| Feature | Description |
| Enzyme Name | Glycine N-Acyltransferase (GLYAT) |
| EC Number | 2.3.1.13 |
| Reaction | Acyl-CoA + Glycine → N-Acylglycine + CoA |
| Substrates | Glycine, various aliphatic and aromatic acyl-CoAs |
| Cellular Location | Mitochondria |
| Function | Glycine conjugation of acyl-CoAs, detoxification, CoASH homeostasis |
While Glycine N-Acyltransferase (GLYAT) is responsible for the conjugation of a broad range of acyl-CoAs, another distinct enzyme, Glycine N-Phenylacetyltransferase (EC 2.3.1.192), exhibits a more specific role. expasy.orgmicrobialtec.com This enzyme, purified from bovine liver mitochondria, specifically catalyzes the reaction between phenylacetyl-CoA and glycine to form phenylacetylglycine and CoA. microbialtec.comgenome.jpwikipedia.org
It is important to note that GLYAT (EC 2.3.1.13) does not utilize phenylacetyl-CoA as a substrate, highlighting the distinct substrate specificities of these two enzymes. qmul.ac.ukexpasy.org Glycine N-Phenylacetyltransferase can also utilize other amino acids such as L-asparagine, L-glutamine, and L-arginine as alternative substrates to glycine, although with higher Km values, indicating a lower affinity. expasy.orgmicrobialtec.comgenome.jp
Table 2: Comparison of Glycine N-Acyltransferase and Glycine N-Phenylacetyltransferase
| Feature | Glycine N-Acyltransferase (EC 2.3.1.13) | Glycine N-Phenylacetyltransferase (EC 2.3.1.192) |
| Primary Acyl-CoA Substrate | Various aliphatic and aromatic acyl-CoAs | Phenylacetyl-CoA |
| Amino Acid Substrate | Glycine | Glycine, L-asparagine, L-glutamine, L-arginine |
| Key Function | General glycine conjugation | Specific conjugation of phenylacetyl-CoA |
The availability of glycine, a key substrate for this compound synthesis, is closely linked to the Serine Glycine One-Carbon (SGOC) cycle. nih.govresearchgate.net This metabolic network is crucial for the de novo synthesis and interconversion of serine and glycine. nih.gov Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. nih.govyoutube.com
The interconversion of serine and glycine is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytoplasm and mitochondria. researchgate.net This reversible reaction not only produces glycine from serine but also generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate, which is a key component of one-carbon metabolism. nih.govyoutube.com This one-carbon unit is vital for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions. nih.govjst.go.jp
The reaction is as follows:
Serine + Tetrahydrofolate ⇌ Glycine + 5,10-Methylenetetrahydrofolate + H₂O
Therefore, the SGOC cycle directly influences the intracellular pool of glycine available for conjugation reactions, including the formation of this compound.
The Glycine Cleavage System (GCS), also known as the glycine decarboxylase complex, is another major pathway for glycine catabolism and is located in the inner mitochondrial membrane. jst.go.jpwikipedia.org This multi-enzyme system catalyzes the oxidative cleavage of glycine into CO₂, NH₃, and a one-carbon unit that is transferred to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. wikipedia.orgnih.gov
The GCS is composed of four protein components that work in a coordinated fashion: jst.go.jpwikipedia.orgnih.gov
P-protein (Glycine dehydrogenase [decarboxylating]): A pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of glycine. jst.go.jpnih.govembopress.org
H-protein (Aminomethyltransferase carrier): Contains a lipoic acid prosthetic group that carries the aminomethyl intermediate from the P-protein to the T-protein. jst.go.jpwikipedia.orgnih.gov
T-protein (Aminomethyltransferase): Transfers the methylene (B1212753) group from the H-protein to tetrahydrofolate, releasing ammonia. jst.go.jpnih.gov
L-protein (Dihydrolipoamide dehydrogenase): A flavoenzyme that reoxidizes the reduced H-protein, transferring electrons to NAD⁺ to form NADH. jst.go.jpnih.gov
Glycine + Tetrahydrofolate + NAD⁺ ⇌ 5,10-Methylenetetrahydrofolate + CO₂ + NH₃ + NADH + H⁺
The GCS plays a significant role in regulating glycine concentrations and providing one-carbon units for biosynthesis, thereby indirectly influencing the availability of glycine for conjugation reactions. jst.go.jp
Table 3: Components of the Glycine Cleavage System (GCS)
| Protein Component | Name | Prosthetic Group/Cofactor | Function |
| P-protein | Glycine dehydrogenase (decarboxylating) | Pyridoxal phosphate (B84403) | Decarboxylation of glycine |
| H-protein | Aminomethyltransferase carrier | Lipoic acid | Carries the aminomethyl intermediate |
| T-protein | Aminomethyltransferase | Tetrahydrofolate | Methylene group transfer and NH₃ release |
| L-protein | Dihydrolipoamide dehydrogenase | FAD | Reoxidation of H-protein |
The formation of this compound is a classic example of an amino acid conjugation reaction. al-edu.compharmacy180.com This phase II biotransformation process is a mechanism for detoxifying xenobiotic carboxylic acids. nih.govuomus.edu.iq The process involves the formation of a peptide bond between the carboxyl group of the xenobiotic acid and the amino group of an amino acid, most commonly glycine in humans. al-edu.compharmacy180.com
The reaction proceeds in two steps:
Activation: The carboxylic acid is first activated to a high-energy acyl-CoA thioester by an acyl-CoA synthetase in a reaction requiring ATP and Coenzyme A. pharmacy180.comuomus.edu.iq
Conjugation: The acyl group is then transferred from the acyl-CoA to the amino group of glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). al-edu.compharmacy180.com
This conjugation process increases the water solubility of the xenobiotic, facilitating its excretion from the body. uniroma1.it The efficiency of this pathway can be influenced by the availability of both the xenobiotic substrate and the endogenous co-substrates, namely glycine and Coenzyme A.
Research has indicated that N-acylglycines can be formed through pathways other than the direct conjugation of a carboxylic acid with glycine. One such pathway involves the metabolic conversion of N-acylethanolamines (NAEs). nih.govikprress.org NAEs are a class of lipid signaling molecules that can be oxidized to N-acylglycines. nih.gov
The proposed pathway involves a two-step oxidation process:
N-acylethanolamine is oxidized to an N-acylglycinal intermediate by an alcohol dehydrogenase. nih.gov
The N-acylglycinal is then further oxidized to the corresponding N-acylglycine by an aldehyde dehydrogenase. nih.gov
Studies have shown that anandamide (N-arachidonoylethanolamine) can serve as a precursor for the formation of N-arachidonoylglycine, providing in vivo evidence for this metabolic link. nih.gov This suggests that the pool of N-acylglycines, including potentially this compound if the corresponding NAE exists, can be influenced by the metabolism of other lipid amides. nih.gov Furthermore, N-acylglycines themselves can be metabolic precursors to primary fatty acid amides. nih.gov
Investigation of Biological Activities and Mechanisms of Action
Modulation of Receptor Activity (e.g., Estrogen Receptor, NMDA Receptor)
This compound and its derivatives have been shown to interact with critical cellular receptors, notably the estrogen receptor and the N-methyl-D-aspartate (NMDA) receptor, indicating a potential to modulate their activity.
Estrogen Receptor: Research has demonstrated that glycine can act through estrogen receptor alpha (ERα) to mediate estrogen receptor signaling. nih.gov Specifically, glycine has been found to stimulate osteogenesis and attenuate adipogenesis in ovariectomized rats, a process that appears to involve the ERα mediated signaling pathway. nih.gov Further computational studies involving glycine-conjugated compounds have suggested that these molecules can be designed to target the estrogen receptor. mdpi.com Molecular docking analyses have indicated that certain glycine-conjugated molecules may function as antagonists to estrogen receptors, exhibiting binding affinities that suggest a potential to modulate receptor activity. mdpi.com
NMDA Receptor: The discovery that glycine acts as a co-agonist at the NMDA receptor has spurred significant research into glycine site antagonists as potential therapeutic agents for central nervous system (CNS) disorders. nih.govnih.gov The glycine binding site on the NMDA receptor is distinct from the inhibitory glycine receptor and is strychnine-insensitive. nih.gov A variety of neurological and pathological conditions have been linked to disturbances in glutamate neurotransmission involving the NMDA receptor. nih.govnih.gov Consequently, antagonists that target the glycine site of the NMDA receptor have been investigated for their potential in treating both acute conditions, such as stroke and traumatic brain injury, and chronic diseases like dementia and pain. nih.govnih.gov
Anti-inflammatory Properties
The anti-inflammatory effects of glycine, a core component of this compound, are well-documented and multifaceted. nih.govnih.gov
One of the key mechanisms behind glycine's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. nih.govamerigoscientific.com It has been shown to inhibit the formation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) while increasing the production of the anti-inflammatory cytokine IL-10 in various immune cells. nih.gov This modulation of cytokine production is largely attributed to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net
Furthermore, glycine exerts direct cytoprotective effects that contribute to its anti-inflammatory profile. nih.govnih.gov It can protect against cell death and tissue injury caused by a variety of inflammatory stimuli, including endotoxins and ischemia-reperfusion. nih.gov This cytoprotection helps to prevent the release of immunogenic cellular contents that can perpetuate the inflammatory response. nih.gov By acting on inflammatory cells like macrophages, glycine can suppress the activation of transcription factors and the formation of free radicals, further dampening the inflammatory cascade. nih.gov
Antioxidant Effects and Glutathione Synthesis Enhancement
Glycine plays a crucial role in the body's antioxidant defense system, primarily through its role as a precursor for the synthesis of glutathione (GSH). vitaminretailer.comnih.gov Glutathione is a vital intracellular antioxidant that neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage. nih.govfrontiersin.org
Dietary glycine availability can be a rate-limiting factor for glutathione synthesis. nih.gov When glycine levels are insufficient, the rate of GSH synthesis can be compromised, leading to increased oxidative stress. nih.gov Supplementation with glycine, often in combination with N-acetylcysteine (NAC), another glutathione precursor, has been shown to effectively increase glutathione levels. vitaminretailer.comnih.gov This enhancement of glutathione stores can help to mitigate age-related declines in GSH and combat conditions associated with oxidative stress. vitaminretailer.comnih.govmdpi.com
The antioxidant properties of glycine are not solely dependent on glutathione. Glycine itself has demonstrated the ability to protect cells from oxidative stress-induced inflammation and injury. nih.gov
Immunomodulatory Effects
Glycine has been shown to have inhibitory effects on several types of white blood cells, including macrophages, neutrophils, and lymphocytes. researchgate.net It can suppress the activation of these inflammatory cells, thereby reducing the production of pro-inflammatory mediators. nih.gov This is achieved, in part, by modulating intracellular calcium levels and suppressing the activation of key transcription factors involved in the inflammatory response. nih.govresearchgate.net
The immunomodulatory actions of glycine also involve the regulation of cytokine balance. As mentioned previously, glycine can decrease the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory cytokines. nih.gov This shift in the cytokine profile contributes to a more regulated and less damaging immune response. nih.govresearchgate.net These effects make glycine a substance of interest for conditions characterized by excessive inflammation and immune dysregulation. nih.gov
Cytoprotective Mechanisms
The cytoprotective effects of glycine against various forms of cell injury and death are well-established. nih.govnih.govnih.gov These protective actions are observed across multiple cell types and in response to a range of insults, including hypoxia, oxidative stress, and toxic substances. nih.govnih.gov
A key aspect of glycine's cytoprotective mechanism is its ability to prevent necrotic cell death. nih.govresearchgate.net It achieves this by targeting a late downstream event in the necrotic pathway, preserving the integrity of the plasma membrane. nih.govnih.gov This action is independent of its role in glutathione synthesis. nih.gov By preventing necrosis, glycine helps to avoid the release of cellular contents that can trigger inflammation and further tissue damage. nih.gov
Interestingly, by inhibiting necrosis, glycine can favor a shift towards apoptotic cell death, which is a more controlled and non-inflammatory process. nih.gov Glycine does not interfere with the core apoptotic machinery, such as cytochrome c release or DNA laddering. nih.gov The cytoprotective effects of glycine are of significant interest for protecting tissues and organs from injury in various pathological conditions. nih.gov
Effects on Cell Proliferation and Apoptosis in Disease Models
In the context of disease models, particularly in muscle wasting diseases and cancer, glycine has been shown to influence cell proliferation and apoptosis.
Cell Proliferation: Research has indicated that glycine can enhance the proliferation of certain cell types, such as satellite cells, which are crucial for muscle regeneration. nih.gov This effect is mediated by the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway and by contributing to the one-carbon unit pool necessary for nucleotide synthesis and cell division. nih.gov In primary myoblasts, glycine has been observed to upregulate genes involved in the cell cycle, thereby promoting proliferation. nih.gov
Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells, and its dysregulation is a hallmark of cancer. mdpi.com While glycine itself is primarily known for its anti-necrotic effects, various chemical compounds, including derivatives of phenoxazine, have been studied for their ability to induce apoptosis in cancer cells. researchgate.net The induction of apoptosis is a key strategy in cancer therapy. oaepublish.com Some compounds can trigger caspase-independent apoptotic pathways in cancer cell lines. researchgate.net The apoptotic process is tightly regulated and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com
Data Tables
Table 1: this compound Derivative Receptor Interactions
| Receptor | Interaction Type | Potential Effect |
|---|---|---|
| Estrogen Receptor α (ERα) | Agonist/Antagonist | Modulation of estrogenic signaling |
Table 2: Summary of Biological Activities of Glycine
| Biological Activity | Key Mechanisms |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), suppression of NF-κB pathway |
| Antioxidant | Precursor for glutathione synthesis, direct scavenging of reactive oxygen species |
| Immunomodulatory | Inhibition of inflammatory cell activation, regulation of cytokine balance |
| Cytoprotective | Prevention of necrotic cell death, preservation of plasma membrane integrity |
| Modulation of Cell Proliferation | Activation of mTORC1 pathway, upregulation of cell cycle genes |
Antimicrobial Activity of Related Peptides and Derivatives
The antimicrobial potential of this compound can be inferred from studies on related glycine-containing peptides and phenoxy derivatives. Antimicrobial peptides (AMPs) are a diverse class of molecules that form a key part of the innate immune system in many organisms nih.gov.
Glycine-rich antimicrobial peptides are a specific class of AMPs found in nature. For example, attacins and diptericins are glycine-rich peptides that play a role in the immune defense of insects nih.gov. Armadillidin, a glycine-rich (47%) cationic peptide from the crustacean Armadillidium vulgare, has demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as filamentous fungi frontiersin.orgfrontiersin.org. Its mode of action is believed to be membranolytic, causing damage to the cell membrane of microbes frontiersin.orgfrontiersin.org. The introduction of glycine into some AMPs has been shown to enhance their antimicrobial activity nih.gov.
The structural characteristics of glycine-containing peptides can influence their potency. Studies on synthetic peptides have shown that a higher proportion of glycine can sometimes lead to lower antimicrobial potency, which is correlated with changes in the peptide's conformational flexibility and its ability to disrupt bacterial membranes units.it. However, hybrid antimicrobial peptides created by linking two different AMPs with glycine spacers have shown potent bactericidal activity, suggesting that glycine's role can be context-dependent nih.gov.
On the other hand, various derivatives of phenoxyacetic acid have been synthesized and screened for antimicrobial properties. These compounds are present in several drug classes with known antibacterial and antifungal activities jetir.org. For example, 4-(2-methyl-phenylazo)-phenoxyacetic acid has shown notable antimicrobial activity against S. pyogenes jetir.org.
Neurological and Neurotransmitter Roles of Glycine and Derivatives
The neurological and neurotransmitter roles of this compound are likely influenced by its glycine component. Glycine is a well-established neurotransmitter in the central nervous system with a dual role. It acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by activating glycine receptors, which are ligand-gated chloride channels frontiersin.org. Conversely, it also functions as an excitatory co-agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, potentiating excitatory neurotransmission frontiersin.org.
N-acyl derivatives of glycine, which share a structural similarity with this compound, have been studied for their neuromodulatory properties. N-acyl glycines are part of a class of compounds known as N-acyl conjugates of amino acids and neurotransmitters (NAANs) nih.gov. These molecules are of interest for their potential to interact with various targets in the nervous system, including G protein-coupled receptors, ion channels, and transporters nih.gov.
Specifically, N-arachidonoyl-glycine (NA-Gly) is found in high concentrations in the spinal cord and has been shown to inhibit the glycine transporter GLYT2, which is responsible for the reuptake of glycine from the synaptic cleft nih.gov. By inhibiting GLYT2, N-acyl glycines can increase the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has led to the investigation of selective GlyT2 inhibitors as potential analgesics for chronic pain nih.gov. A study on N-acyl amino acids demonstrated that modifying the acyl chain and the amino acid headgroup can produce potent and selective GlyT2 inhibitors with analgesic effects in animal models of pain nih.gov. Oleoyl-d-lysine, an N-acyl amino acid, was found to be a potent GlyT2 inhibitor that readily crosses the blood-brain barrier and provides analgesia without severe side effects nih.gov.
The table below summarizes the inhibitory activity of selected N-acyl amino acids on glycine transporters.
| Compound | Amino Acid Head Group | Acyl Chain | GlyT2 IC50 (µM) | GlyT1 IC50 (µM) | Max Inhibition at GlyT2 (%) |
| N-Oleoyl-glycine | Glycine | Oleoyl | 1.8 ± 0.2 | >100 | 80 ± 2 |
| N-Oleoyl-d-alanine | D-Alanine | Oleoyl | 0.21 ± 0.02 | >100 | 79 ± 2 |
| N-Oleoyl-d-lysine | D-Lysine | Oleoyl | 0.046 ± 0.003 | >100 | 86 ± 1 |
| N-Oleoyl-d-arginine | D-Arginine | Oleoyl | 0.09 ± 0.01 | >100 | 71 ± 2 |
Data adapted from a study on N-acyl amino acids as GlyT2 inhibitors nih.gov.
Impact on Metabolic Health (e.g., Insulin Resistance, Fatty Liver Disease)
The potential impact of this compound on metabolic health can be extrapolated from research on glycine and phenoxyacetic acid derivatives. Lower circulating levels of glycine have been consistently observed in individuals with metabolic disorders such as obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLD) mdpi.com.
Glycine supplementation has shown beneficial effects on metabolic health in several studies. It has been found to improve insulin sensitivity and glucose tolerance bohrium.com. In a rat model of sucrose-induced insulin resistance, glycine supplementation was shown to increase the biosynthesis of glutathione, a major antioxidant, and protect against oxidative stress nih.gov. This, in turn, improved insulin signaling in the liver nih.gov. The study also found that glycine treatment reduced plasma and liver triglycerides, as well as intra-abdominal fat nih.gov.
However, the effects of glycine supplementation can be complex. One study in mice with diet-induced obesity found that while glycine improved insulin response in isolated liver cells, it worsened glucose intolerance in the whole animal, possibly through enhanced liver gluconeogenesis researchgate.netnih.gov. This highlights the need for further research to understand the context-dependent effects of glycine.
Phenoxyacetic acid derivatives have also been investigated for their effects on metabolic parameters. Some of these derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion nih.gov. Additionally, certain phenoxyacetic acid derivatives related to alpha-asarone have demonstrated hypolipidemic activity, significantly decreasing total cholesterol and LDL-cholesterol levels in animal models nih.gov.
The table below summarizes findings from a study on glycine supplementation in sucrose-fed rats.
| Parameter | Control | Sucrose-Fed (SF) | SF + Glycine |
| Plasma Triglycerides (mg/dL) | 70 ± 5 | 150 ± 10 | 80 ± 6# |
| Liver Triglycerides (mg/g tissue) | 10 ± 1 | 25 ± 2 | 12 ± 1# |
| Plasma Insulin (ng/mL) | 1.5 ± 0.2 | 3.5 ± 0.3 | 1.8 ± 0.2# |
| Liver Protein Carbonyls (nmol/mg protein) | 2.0 ± 0.2 | 5.0 ± 0.4 | 3.0 ± 0.3# |
| Liver Glutathione (GSH) (µmol/g tissue) | 5.0 ± 0.4 | 2.5 ± 0.3* | 5.8 ± 0.5# |
*p < 0.05 vs. Control; #p < 0.05 vs. SF. Data adapted from a study on glycine and insulin resistance nih.gov.
Potential for Longevity and Healthspan Extension (e.g., via Methionine Restriction, Autophagy)
The potential for this compound to influence longevity and healthspan is primarily linked to the known effects of its glycine component. Glycine has emerged as a molecule with pro-longevity effects in various model organisms, including worms, mice, and rats novoslabs.comnih.gov.
One of the key mechanisms through which glycine is thought to extend lifespan is by mimicking methionine restriction nih.govfightaging.org. Methionine is an essential amino acid, and restricting its intake has been shown to extend lifespan in various species nih.gov. Glycine plays a role in the clearance of methionine from the body. It acts as an acceptor for a methyl group from S-adenosyl-L-methionine (SAM), a metabolite of methionine, in a reaction catalyzed by the enzyme glycine N-methyltransferase (GNMT) nih.gov. This process converts glycine to sarcosine and helps to reduce methionine levels nih.gov. Overexpression of GNMT has been shown to extend lifespan and reduce methionine levels nih.gov.
Another important mechanism linked to glycine's pro-longevity effects is the induction of autophagy nih.govfightaging.org. Autophagy is a cellular process of "self-eating" where damaged or dysfunctional cellular components are broken down and recycled. This process is crucial for maintaining cellular health and is often associated with increased lifespan youtube.com. Sarcosine, the product of the GNMT reaction, is capable of inducing autophagy nih.gov. Therefore, by promoting the formation of sarcosine, glycine can stimulate this critical cellular maintenance process nih.govfightaging.org.
Glycine supplementation has been shown to have several health benefits that contribute to an extended healthspan, including reducing inflammation, supporting mitochondrial function, and improving metabolic health tallyhealth.comumk.pl.
Cardiovascular Health Implications (e.g., Endothelial Dysfunction, Cardiac Hypertrophy)
The potential cardiovascular health implications of this compound can be inferred from studies on glycine and phenoxyacetic acid derivatives. Glycine has demonstrated a range of protective effects on the cardiovascular system mdpi.com.
Observational studies in humans have shown that higher circulating levels of glycine are associated with a reduced risk of coronary artery disease mdpi.com. Mechanistically, glycine is believed to exert its cardioprotective effects through several pathways. It can help reduce blood pressure and improve insulin sensitivity, both of which are important factors for cardiovascular health mdpi.com.
Glycine has been shown to prevent pressure overload-induced cardiac hypertrophy, a thickening of the heart muscle that can lead to heart failure mdpi.comnih.gov. This effect is mediated by the glycine receptor α2 mdpi.comnih.gov. In animal models, glycine pretreatment significantly attenuated cardiac hypertrophy induced by transverse aortic constriction or by the administration of angiotensin II nih.gov. It also prevented the over-production of collagen in fibroblasts, which contributes to cardiac fibrosis mdpi.comnih.gov.
Furthermore, glycine may improve endothelial function. Glycine-gated chloride channels are expressed on endothelial cells, and their activation can influence vascular function researchgate.net. Supplementation with glycine, particularly in combination with N-acetylcysteine (as GlyNAC), has been shown to reduce inflammation and endothelial dysfunction in older adults youtube.com.
Phenoxyacetic acid derivatives have also been studied for their cardiovascular effects. Some of these compounds have been reported to have antiplatelet activity, which could be beneficial in preventing thrombotic diseases nih.gov. Additionally, certain phenoxyacetic acid derivatives have shown potential as antihypertensive agents jetir.org.
Structure-Activity Relationship (SAR) Studies of Phenoxyacetylglycine Derivatives
For phenoxyacetic acid derivatives, SAR studies have been conducted in the context of various biological activities. For example, in a study of these derivatives as thromboxane A2 receptor antagonists, it was found that the nature and position of substituents on the phenyl ring of the phenoxyacetic acid moiety significantly influenced the activity nih.gov. The introduction of hydrophobic and electron-withdrawing groups was shown to enhance the antagonist activity nih.gov. Another study on phenoxyacetic acid derivatives as selective COX-2 inhibitors revealed that the coupling of a chlorophenyl structural motif to the p-phenoxy acetic acid moiety resulted in potent activity mdpi.comnih.gov. The substitution pattern on the aromatic rings was crucial for selectivity and potency mdpi.comnih.gov.
In the case of N-acyl amino acids, SAR studies have focused on their activity as glycine transporter inhibitors nih.gov. These studies have shown that both the acyl chain and the amino acid headgroup play a critical role in determining the potency and selectivity of the compounds for GlyT2 over GlyT1 nih.gov. For instance, modifying the amino acid headgroup from glycine to D-lysine dramatically increased the inhibitory potency at GlyT2 nih.gov. The length and saturation of the fatty acid chain also influence the activity.
Based on these related studies, it can be hypothesized that the biological activity of this compound derivatives could be modulated by:
Substituents on the phenoxy ring: Introducing electron-withdrawing or hydrophobic groups at different positions on the phenyl ring could alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
The nature of the glycine moiety: While the core structure is glycine, modifications such as esterification or the use of different amino acids in place of glycine would likely have a profound impact on activity, as seen in studies of spicamycin analogs where the glycine moiety was crucial for antitumor effect nih.gov.
The acetyl linker: The length and flexibility of the linker between the phenoxy group and the glycine could also be a key determinant of activity.
Future SAR studies on this compound and its derivatives would be necessary to systematically explore these relationships and to optimize the compound for specific biological activities.
Future Research Directions and Applications
Development of N-(phenoxyacetyl)glycine Derivatives as Therapeutic Agents
The core structure of this compound offers a versatile scaffold for the development of novel therapeutic agents. By modifying this structure, scientists aim to enhance efficacy, selectivity, and pharmacokinetic properties for various disease targets.
Design of Novel Anti-inflammatory Compounds
The anti-inflammatory potential of glycine (B1666218) and its derivatives has prompted investigations into novel compounds for treating inflammatory conditions. Research has shown that glycine can modulate the inflammatory response, and this property is being explored in the design of new drugs. nih.gov
One area of focus is the synthesis of N-(4-substituted phenyl)glycine derivatives. In a study, these compounds were designed to mimic the glycine amino acid, with the aim of improving their physicochemical and biological characteristics. The anti-inflammatory activity of these derivatives was evaluated using a carrageenan-induced rat paw edema assay, a standard model for inflammation. The results indicated that several of the synthesized compounds exhibited significant anti-inflammatory effects. For instance, certain chalcone and cyclized heterocyclic derivatives of N-(4-acetylphenyl)glycine demonstrated a notable reduction in edema, with some compounds showing inhibition percentages as high as 51.82%. nih.gov
Furthermore, studies on 2-(substituted phenoxy) acetamide (B32628) derivatives, which share structural similarities with this compound, have also revealed promising anti-inflammatory and analgesic activities. nih.govnih.govresearchgate.net These findings suggest that the phenoxyacetyl moiety is a key contributor to the anti-inflammatory effects.
Future research in this area will likely focus on optimizing the structure of this compound derivatives to enhance their anti-inflammatory potency and selectivity. This could involve the introduction of different substituents on the phenyl ring or modifications to the glycine backbone to improve interactions with biological targets involved in the inflammatory cascade.
Exploration of Anticonvulsant Properties
Epilepsy remains a significant health concern, with a substantial number of patients not responding to currently available treatments. This has driven the search for new anticonvulsant compounds with novel mechanisms of action. Phenoxyacetyl derivatives of amines, including those derived from amino acids, have emerged as a promising class of compounds in this regard.
A series of 17 new phenoxyacetamides were synthesized and screened for their anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) tests. nih.gov These tests are standard preliminary screens for potential anticonvulsant drugs. Several of the tested compounds showed significant anticonvulsant activity. nih.gov
Another study investigated N-benzyloxycarbonyl-amino acid prodrugs of phenytoin, a commonly used antiepileptic drug. It was found that N-(benzyloxycarbonyl)glycine (Z-glycine) not only antagonized seizures more effectively than glycine but also showed activity in the MES test, a model where glycine is inactive. A Z-glycine-phenytoin ester derivative was found to be the most active anticonvulsant in this series, exhibiting a decreased median effective dose (ED50) and an increased median toxic dose (TD50) compared to phenytoin alone. This resulted in a significantly improved protective index, suggesting that covalently linking phenytoin to a glycine derivative can enhance its pharmacological profile. nih.gov
The structural features of these active compounds, such as the nature of the amine component and substituents on the phenyl ring, are being analyzed to establish structure-activity relationships. This will guide the design of more potent and less toxic anticonvulsant agents based on the this compound scaffold.
Investigation of Anti-tumor Potential
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound are being investigated for their potential to inhibit tumor growth and induce cancer cell death.
Research into 2-(substituted phenoxy) acetamide derivatives has demonstrated their potential as anticancer agents. nih.govnih.govresearchgate.net In one study, a series of these compounds were evaluated for their activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The results showed that compounds with halogen substitutions on the aromatic ring exhibited favorable anticancer activity. One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having significant anticancer, as well as anti-inflammatory and analgesic, properties. nih.govnih.govresearchgate.net
The anti-cancer effects of glycine itself have been observed in rodent models, and it is suggested that dietary glycine can inhibit the growth of tumors. nih.gov This provides a rationale for exploring glycine derivatives, such as this compound, for their anti-tumor potential. Synthetic derivatives of oleanolic acid, a naturally occurring triterpenoid, have also been conjugated with other molecules to enhance their anti-cancer activity, highlighting a potential strategy for this compound derivatives as well. mdpi.com
Future studies will likely focus on elucidating the mechanisms by which these compounds exert their anti-tumor effects, which could involve the modulation of cell proliferation, apoptosis, and signaling pathways critical for cancer progression. The development of more potent and selective this compound derivatives for cancer therapy is a key objective.
Advanced Glycine Supplementation Strategies for Health and Performance
Glycine, a non-essential amino acid, plays a crucial role in various physiological processes. nih.gov Research has highlighted the potential benefits of glycine supplementation for improving health and physical performance. This has led to an interest in developing advanced supplementation strategies, potentially involving derivatives like this compound that may offer enhanced bioavailability or targeted effects.
Studies have shown that glycine supplementation can have positive effects on the nervous system, including improvements in psychiatric symptoms with longer-term administration. nih.gov It has also been shown to improve sleep quality in healthy individuals, although the studies have been small. nih.gov The anti-inflammatory and immunomodulatory effects of glycine are also well-documented. nih.gov
In the context of physical performance, glycine is involved in the synthesis of creatine, which provides energy for muscle contractions. While direct evidence for this compound in this area is lacking, the foundational role of glycine suggests that its derivatives could be explored for ergogenic benefits.
Future research will likely investigate the efficacy of different forms of glycine, including its acetylated derivatives, for various health and performance applications. Larger and more robust clinical trials are needed to confirm the benefits of glycine supplementation and to explore the potential advantages of its derivatives. nih.gov
Advanced Studies in Metabolic Engineering and Synthetic Biology
Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of valuable chemicals, including amino acids and their derivatives. nih.govmdpi.comopenaccessjournals.comresearchgate.net These approaches are being applied to develop microbial cell factories for the efficient synthesis of compounds like this compound.
The core principles of metabolic engineering involve the targeted modification of metabolic pathways within an organism to enhance the production of a desired compound. nih.govmdpi.com Synthetic biology, on the other hand, focuses on the design and construction of new biological parts, devices, and systems. nih.govmdpi.comnih.gov
In the context of glycine and its derivatives, research is underway to engineer microorganisms to overproduce these compounds. This can involve the introduction of new enzymatic pathways or the modification of existing ones to channel metabolic flux towards the target molecule. For example, advancements have been made in engineering the serine/glycine metabolic network in plants to improve their nitrogen content.
The integration of systems biology with metabolic engineering, often referred to as systems metabolic engineering, allows for a more holistic approach to strain development. openaccessjournals.com This involves the use of computational models and high-throughput screening methods to identify and optimize genetic targets for metabolic engineering.
Future research in this area will likely focus on the development of highly efficient and robust microbial strains for the production of this compound and its derivatives. This will involve the application of cutting-edge synthetic biology tools and systems-level metabolic engineering strategies to create sustainable and economically viable bioproduction processes.
Integration with Omics Technologies for Comprehensive Profiling
Omics technologies, which include genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape of a biological system. These technologies are being increasingly used to understand the effects of compounds like this compound on cellular processes and to identify potential biomarkers of their activity.
A multi-omics approach was used to study the effects of ethylene and abscisic acid on soybean (Glycine max) leaves. This study, which combined proteomics and metabolomics, revealed alterations in flavonoid and isoflavonoid metabolism in response to these plant hormones. nih.gov While not directly focused on this compound, this research demonstrates the power of omics technologies in elucidating the metabolic responses to chemical stimuli in a glycine-related context.
Another study investigated the effect of glycine on the gene expression profile of several orphan G protein-coupled receptors (GPCRs) in a model of inflammation. The results showed that glycine could modulate the expression of these receptors, suggesting a potential mechanism for its anti-inflammatory effects. mdpi.com This type of gene expression profiling can provide valuable insights into the molecular targets of this compound and its derivatives.
Ethical Considerations in Glycine-Related Research
The investigation of any new chemical entity, including this compound, must be conducted within a robust ethical framework. The principles of responsible scientific conduct are paramount, particularly in the preclinical stages of research which often involve laboratory studies and potentially animal models.
Key ethical considerations in the research of this compound include:
Responsible Innovation: The synthesis of a novel compound like this compound carries with it a responsibility to consider the potential consequences of its creation. nih.gov Researchers have an ethical obligation to assess the potential risks and benefits associated with their work, not only in terms of direct application but also concerning environmental impact and the potential for misuse.
Data Integrity and Transparency: All research involving this compound must be conducted with the highest standards of data integrity. This includes accurate recording of experimental procedures, unbiased analysis of results, and transparent reporting of all findings, whether positive, negative, or inconclusive. This transparency is crucial for the scientific community to build upon the research and for regulatory bodies to make informed decisions.
Animal Welfare in Preclinical Studies: If preclinical studies involving animals are deemed necessary to evaluate the biological effects of this compound, they must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. Researchers have an ethical imperative to replace animal models with alternatives whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any potential pain or distress.
Informed Consent in Future Clinical Research: Should research on this compound progress to a stage where human trials are considered, the principles of informed consent will be of utmost importance. Participants must be fully informed about the nature of the research, the potential risks and benefits, and their right to withdraw from the study at any time.
Table 2: Key Ethical Principles in this compound Research
| Ethical Principle | Application in Research |
| Beneficence and Non-maleficence | Maximizing potential benefits while minimizing harm to research subjects and the environment. |
| Justice | Fair and equitable selection of participants in any future clinical studies. |
| Respect for Persons | Upholding the autonomy and dignity of all individuals involved in the research process. |
| Scientific Validity | Ensuring that research is well-designed and has the potential to yield valuable knowledge. |
Conclusion
Summary of Key Findings on N-(phenoxyacetyl)glycine
This compound is a chemical entity representing a conjugate of phenoxyacetic acid and the amino acid glycine (B1666218). Structurally, it belongs to the class of N-acylglycines, where the nitrogen atom of glycine is acylated by a phenoxyacetyl group. While extensive, specific research on the biological activities of this compound is not widely detailed in publicly available literature, its identity as a distinct chemical compound is established with a registered CAS number of 14231-45-9. The primary documented application of this compound is its role as a pharmaceutical intermediate, indicating its utility as a building block in the synthesis of more complex, potentially therapeutic molecules. Its chemical nature, combining a phenoxy moiety known from various bioactive compounds with the fundamental amino acid glycine, forms the basis of its potential interest in chemical and pharmaceutical research.
Broader Implications for Medicinal Chemistry and Biochemistry
The structure of this compound holds significant implications for medicinal chemistry and biochemistry due to the established biological relevance of its constituent parts: the phenoxyacetyl group and the N-acylglycine scaffold.
In medicinal chemistry, the conjugation of amino acids with other molecules is a widely used strategy to enhance pharmacokinetic properties or to develop new therapeutic agents. mdpi.comnih.gov The phenoxyacetyl moiety itself is a key component in a variety of compounds, including a series of phenoxyacetamides that have been investigated for potential anticonvulsant activity. nih.gov This suggests that the phenoxyacetyl scaffold can be a valuable pharmacophore for developing agents targeting the central nervous system.
From a biochemical perspective, N-acyl glycines are an important class of endogenous lipids that play significant roles in physiological processes. mdpi.com For instance, molecules like N-arachidonoyl glycine (NAraGly) and N-palmitoyl glycine (PalGly) are involved in cell signaling, pain perception, and inflammation. mdpi.comnih.gov These N-acyl glycines can modulate the activity of G-protein coupled receptors and ion channels, and some have shown analgesic properties by inhibiting glycine transporters like GlyT2. mdpi.comresearchgate.netnih.gov The presence of the N-acylglycine structure in this compound implies that it could potentially interact with similar biological targets, making it a compound of interest for investigating biochemical pathways regulated by this class of molecules. The combination of the phenoxyacetyl group with glycine thus presents a unique scaffold that could be explored for novel pharmacological activities.
Outlook for Translational Research and Clinical Development
The future for this compound in translational research and clinical development, while currently speculative, can be projected based on the known activities of related compounds. Given its role as a pharmaceutical intermediate, one clear path for translational research is in the development of novel synthetic pathways for more complex drugs.
A significant area for future investigation is the potential biological activity of this compound itself or its derivatives. Drawing from the known pharmacological profiles of phenoxyacetyl derivatives and N-acyl glycines, translational studies could focus on several key areas:
Neurological Disorders: Based on the anticonvulsant potential of phenoxyacetyl amides, this compound could be screened for activity in models of epilepsy or other neurological conditions. nih.gov
Pain and Inflammation: The analgesic and anti-inflammatory effects of other N-acyl glycines suggest that this compound could be investigated as a potential modulator of pain pathways, possibly through interaction with glycine transporters or other relevant receptors. mdpi.comresearchgate.net
Metabolic and Cellular Regulation: The broader roles of glycine and its conjugates in metabolism and cytoprotection could inspire research into the effects of this compound on cellular health and metabolic disorders. nih.gov
While there are no current clinical trials specifically involving this compound, the active clinical investigation of glycine and related compounds, such as the use of Glycine and N-acetylcysteine (GlyNAC) to address age-related health decline, underscores the therapeutic interest in glycine-based interventions. nih.govnih.govwithpower.com These trials highlight a favorable outlook for the clinical translation of glycine conjugates. Future research on this compound would need to begin with preclinical screening to identify any significant biological activity, which could then pave the way for further development.
Q & A
Q. What synthetic methodologies are recommended for N-(phenoxyacetyl)glycine, and how can reaction efficiency be optimized?
- Methodology : Acylation of glycine with phenoxyacetyl chloride under Schotten-Baumann conditions is a common approach. Optimize molar ratios (e.g., 1:1.2 glycine to acyl chloride) and use alkaline aqueous phases (pH 9–10) to drive the reaction. Solvent choice (e.g., THF or dichloromethane) and controlled temperature (0–5°C) minimize side reactions. Post-synthesis, precipitate the product using acidification (HCl) and purify via recrystallization or column chromatography .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via H/C NMR (e.g., glycine α-proton at δ 3.8–4.2 ppm and phenoxyacetyl aromatic protons at δ 6.8–7.4 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they compare in sensitivity?
- Techniques :
- LC-MS : Detects molecular ions ([M+H]) with high sensitivity (LOD ~0.1 ng/mL). Use reverse-phase C18 columns with acetonitrile/water gradients.
- NMR : Provides structural confirmation (e.g., distinguishing α/β isomers via coupling constants).
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm).
Q. What are the primary biological applications of N-acyl glycine derivatives in current research?
- Applications :
- Drug Design : Used as peptidomimetics in macrocyclic inhibitors (e.g., β-catenin/TCF interaction inhibitors) by mimicking peptide backbones while enhancing metabolic stability .
- Metabolite Studies : Serve as biomarkers (e.g., N-hexanoylglycine in MCAD deficiency) or probes for enzyme activity (e.g., acyltransferases) .
- Antimicrobial Agents : Modifying the acyl group (e.g., phenoxy vs. alkyl chains) alters membrane permeability and target specificity in peptoid-based antimicrobials .
Advanced Research Questions
Q. How can structural isomerism in this compound derivatives be resolved using advanced chromatographic techniques?
- Methods :
- PGC Nano-LC : Porous graphitized carbon columns separate isomers based on hydrophobicity and hydrogen bonding. Use a 90-min gradient (0.1% formic acid in water/acetonitrile) to resolve α/β anomers or regioisomers .
- HILIC-MS : Hydrophilic interaction chromatography pairs well with high-resolution MS (e.g., Q-TOF) for glycan-like isomer discrimination. Calibrate retention times against synthetic standards .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?
- Approaches :
- Standardized Protocols : Fix reaction parameters (solvent volume, stirring rate, and cooling duration). Use automated syringes for reagent addition.
- Quality Control : Implement in-process monitoring via inline FT-IR or Raman spectroscopy to track reaction progress.
- Purification : Employ preparative HPLC with stringent acceptance criteria (e.g., ≥95% purity, RSD <2% across batches) .
Q. How do modifications to the phenoxyacetyl group impact the compound’s interaction with target biomolecules?
- Experimental Design :
Side-Chain Variants : Synthesize analogs with electron-withdrawing (e.g., nitro-) or donating (e.g., methoxy-) substituents on the phenoxy ring.
Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes (ΔG, K).
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
